9-Aminophenanthrene
Overview
Description
9-Aminophenanthrene is an organic compound with the chemical formula C14H11N This compound is a colorless crystalline solid with a distinctive aromatic odor .
Scientific Research Applications
9-Aminophenanthrene has several applications in scientific research:
Medicine: Research into its potential pharmacological properties is ongoing, although specific medical applications are not yet well-established.
Industry: It is used in the synthesis of dyes, fluorescent dyes, and organic light-emitting materials.
Mechanism of Action
Target of Action
The primary target of 9-Aminophenanthrene is 6-deoxyerythronolide B hydroxylase , an enzyme found in the organism Saccharopolyspora erythraea . This enzyme plays a crucial role in the biosynthesis of erythromycin, a widely used antibiotic .
Mode of Action
This compound interacts with its target, 6-deoxyerythronolide B hydroxylase, by binding to individual subsites within the active site of the enzyme . .
Biochemical Pathways
Given its interaction with 6-deoxyerythronolide b hydroxylase, it may influence the erythromycin biosynthesis pathway .
Result of Action
Its interaction with 6-deoxyerythronolide B hydroxylase suggests it may influence the production of erythromycin . .
Biochemical Analysis
Biochemical Properties
9-Aminophenanthrene plays a significant role in biochemical reactions, particularly as a model ligand for studying enzyme interactions. It interacts with enzymes such as cytochrome P450 (CYP) enzymes, specifically within the active site of CYP (eryF). This interaction involves binding to individual subsites within the enzyme’s active site, which can influence the enzyme’s activity and function . Additionally, this compound is used as a fluorescent-labeling reagent for free fatty acids, allowing for examination through high-performance liquid chromatography (HPLC) .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to bind to and activate the aryl hydrocarbon receptor (AHR) protein, leading to increased activity of AHR1A, AHR1B, and AHR2 proteins . This activation can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of oxidative stress and alterations in metabolic pathways, which can have downstream effects on cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for cytochrome P450 enzymes, facilitating the NADPH-dependent conversion of substrates by incorporating oxygen into the substrate molecule . This mechanism of action involves enzyme inhibition or activation, depending on the specific enzyme and substrate involved. Additionally, this compound can influence gene expression by activating the aryl hydrocarbon receptor pathway, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential impacts on cellular health, including oxidative stress and metabolic alterations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and reduction of oxidative stress. At higher doses, this compound can induce toxic or adverse effects, including increased oxidative stress and potential damage to cellular structures . Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It can influence the metabolism of arachidonic acid, leading to the production of metabolites such as 20-hydroxyeicosatetraenoic acid (20-HETE) and 11-dehydro-thromboxane B2 (11-dhTXB2) . These metabolites play roles in cardiovascular physiology and oxidative stress responses. The compound’s interactions with metabolic enzymes can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is slightly soluble in water, which affects its distribution and localization within cellular compartments . The compound’s transport and accumulation can influence its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Aminophenanthrene can be synthesized through the decarboxylation reduction reaction of threonine (phenylalanine). Initially, threonine undergoes decarboxylation under alkaline conditions to produce phenylacetaldehyde. Subsequently, phenylacetaldehyde undergoes ortho reduction to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the aforementioned synthetic route. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 9-Aminophenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Comparison with Similar Compounds
Phenanthrene: A parent compound of 9-Aminophenanthrene, lacking the amino group.
9-Bromophenanthrene: A halogenated derivative used in various organic reactions.
9-Phenanthrenamine: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its amino group, which imparts distinct chemical reactivity and binding properties. This makes it valuable for specific applications in research and industry, particularly in studying enzyme interactions and developing fluorescent probes.
Properties
IUPAC Name |
phenanthren-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQWOBUUIPWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241573 | |
Record name | 9-Aminophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink or tan powder; [Sigma-Aldrich MSDS] | |
Record name | 9-Aminophenanthrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20133 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000405 [mmHg] | |
Record name | 9-Aminophenanthrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20133 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
947-73-9 | |
Record name | 9-Aminophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Aminophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Aminophenanthrene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03369 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 9-Aminophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenanthren-9-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-AMINOPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9M5KM2XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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